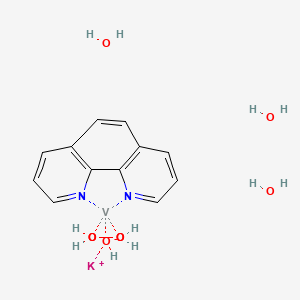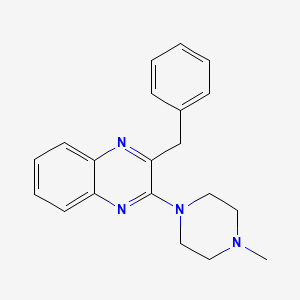
ce-157119
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ce-157119 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chloro, fluoro, methoxy, and methylphenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ce-157119 typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amination reactions. The process often starts with the preparation of the phenoxy intermediate, followed by the introduction of chloro and fluoro substituents under controlled conditions. The final step involves the formation of the N-methylmethanamine group and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
ce-157119 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
ce-157119 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ce-157119 involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound’s unique structure allows it to bind to specific sites, modulating biological activity and influencing various physiological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-Chloro-2-(3-methoxyphenoxy)phenyl]-N-methylmethanamine;hydrochloride
- 1-[4-Fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
- 1-[4-Chloro-5-fluoro-2-(2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
Uniqueness
Compared to similar compounds, ce-157119 stands out due to its specific combination of chloro, fluoro, methoxy, and methylphenoxy groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
879091-80-2 |
|---|---|
Fórmula molecular |
C16H18Cl2FNO2 |
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
1-[4-chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H17ClFNO2.ClH/c1-10-14(20-3)5-4-6-15(10)21-16-8-12(17)13(18)7-11(16)9-19-2;/h4-8,19H,9H2,1-3H3;1H |
Clave InChI |
MWBDXGUKRCFPIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OC2=CC(=C(C=C2CNC)F)Cl)OC.Cl |
SMILES canónico |
CC1=C(C=CC=C1OC2=CC(=C(C=C2CNC)F)Cl)OC.Cl |
Sinónimos |
[4-Chloro-5-fluoro-2-(3-methoxy-2-methyl-phenoxy)-benzyl]-methylamine hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B1663097.png)




